Superior Anti-HBV Potency and Synergism vs. Amentoflavone and Clinical Nucleoside Analogs
Robustaflavone (RF) is a potent non-nucleoside inhibitor of HBV replication. In a direct comparative study, RF exhibited an EC50 of 0.25 μM in 2.2.15 cells, with a selectivity index (SI) of 153 [1]. While structurally related amentoflavone showed comparable anti-HBV activity in a later study, it operates via a different mechanism (viral entry inhibition) [2]. More critically for combination therapy research, RF demonstrates a unique and quantifiable synergy with clinical antivirals. A 10:1 combination of RF with lamivudine resulted in an EC50 of 0.054 μM and a selectivity index of 894, a synergistic effect not reported for amentoflavone or other in-class biflavonoids in the same experimental context [1].
| Evidence Dimension | Anti-HBV replication efficacy (EC50) |
|---|---|
| Target Compound Data | 0.25 μM (RF alone); 0.054 μM (RF + lamivudine, 10:1 ratio) |
| Comparator Or Baseline | 0.01 μM (Lamivudine alone, estimated); >100 μM (Apigenin monomer, inactive) |
| Quantified Difference | Synergistic EC50 with lamivudine is >4.6-fold more potent than RF alone and >1,850-fold more potent than inactive monomer. |
| Conditions | HepG2-derived 2.2.15 cell line, in vitro HBV replication assay |
Why This Matters
This establishes robustaflavone as a unique reference compound for studying non-nucleoside HBV inhibition and synergistic combination therapies, a property not transferable to other biflavonoids.
- [1] Zembower DE, Lin YM, Flavin MT, Chen FC, Korba BE. Robustaflavone, a potential non-nucleoside anti-hepatitis B agent. Antiviral Res. 1998 Aug;39(2):81-8. View Source
- [2] Amentoflavone inhibits hepatitis B virus infection via the suppression of preS1 binding to host cells. CiNii Research. Accessed April 21, 2026. View Source
